molecular formula C19H16Cl3N3OS B3017957 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 899906-26-4

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B3017957
CAS No.: 899906-26-4
M. Wt: 440.77
InChI Key: LDXNAUITEIUIEC-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,5-dichlorophenyl)acetamide (hereafter referred to as the target compound) features a 2H-imidazole core substituted with a 4-chlorophenyl group at position 5 and 2,2-dimethyl groups at position 2. A thioacetamide linker connects this imidazole moiety to a 3,5-dichlorophenylacetamide group. This structure is characterized by its dual chlorinated aromatic systems and sterically hindered imidazole ring, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-15-8-13(21)7-14(22)9-15/h3-9H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXNAUITEIUIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s imidazole core differentiates it from analogs with alternative heterocycles:

  • Thiadiazole-based analogs: Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) (, Table 1) utilize a 1,3,4-thiadiazole ring.
  • Benzimidazole-based analogs : Derivatives like 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) () incorporate a benzimidazole system, which increases aromaticity and planarity. This structural feature may improve stacking interactions in biological systems but could reduce solubility .

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Melting Point (°C)
Target Compound 2H-imidazole 2,2-dimethyl; 4-Cl-C₆H₄; 3,5-Cl₂-C₆H₃ Not reported
5j () 1,3,4-thiadiazole 4-Cl-benzylthio; isopropylphenoxy 138–140
4d () Benzimidazole 5-methyl; 4-Cl-C₆H₄-thiadiazole Not reported

Substituent Effects

  • Chlorophenyl Groups: The target compound’s 3,5-dichlorophenyl group introduces greater steric hindrance and electron-withdrawing effects compared to mono-chlorinated analogs like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (). This may enhance binding affinity in hydrophobic environments but reduce solubility .
  • Thioether Linkers: The thioacetamide bridge in the target compound is structurally analogous to derivatives such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) (). However, the pyridine-based compound in includes a cyano group, which increases polarity and may alter metabolic stability .

Table 2: Substituent Impact on Physicochemical Properties

Compound Aromatic Substituents Linker/Functional Group Yield (%)
Target Compound 3,5-Cl₂-C₆H₃; 4-Cl-C₆H₄ Thioacetamide Not reported
5e () 4-Cl-benzylthio Phenoxyacetamide 74
4a () 2,3-diphenylquinoxaline Thioacetamide 90.2

Key Differentiators of the Target Compound

  • Electronic Profile : The dual chlorine atoms on the phenylacetamide group increase electron-withdrawing effects, which may enhance binding to electron-rich biological targets.
  • Structural Rigidity : The imidazole core provides rigidity compared to more flexible thiadiazole or pyridine systems, possibly improving target selectivity.

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